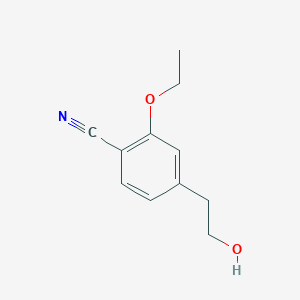
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is an organic compound with the chemical formula C11H13NO2. It is a derivative of benzonitrile, characterized by the presence of an ethoxy group and a hydroxyethyl group attached to the benzene ring. This compound is a solid at room temperature and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form 4-ethoxybenzaldoxime, which is then dehydrated to produce 4-ethoxybenzonitrile. The nitrile group is then further functionalized to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. Green chemistry approaches, such as the use of ionic liquids, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethoxy-4-(2-carboxyethyl)benzonitrile.
Reduction: 2-Ethoxy-4-(2-aminoethyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s reactivity and interactions. These interactions can affect cellular pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)benzonitrile: Lacks the ethoxy group, making it less hydrophobic.
2-Ethoxybenzonitrile: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds.
4-Ethoxybenzonitrile: Similar structure but without the hydroxyethyl group.
Uniqueness
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is unique due to the presence of both the ethoxy and hydroxyethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and interactions, making it valuable in various applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-ethoxy-4-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11-7-9(5-6-13)3-4-10(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
InChI Key |
PZBKIELFZYRNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















